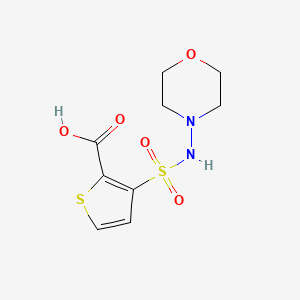![molecular formula C27H19ClN4O3 B10873333 4-[4-(2-chloro-6-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole](/img/structure/B10873333.png)
4-[4-(2-chloro-6-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is a complex organic compound that features a combination of chloro, nitro, phenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER typically involves multi-step organic reactions. One common approach is to start with the nitration of 2-chlorophenol to introduce the nitro group. This is followed by the formation of the ether linkage through a nucleophilic substitution reaction with 4-[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)methyl]phenol. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-6-chlorophenyl derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Scientific Research Applications
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the nitro and chloro groups can participate in redox reactions or electrophilic substitutions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the triazole and phenyl ether components.
4-[(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)methyl]phenol: Contains the triazole and phenyl groups but lacks the chloro and nitro substituents.
Uniqueness
The uniqueness of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (phenyl, triazole) groups allows for fine-tuning of its chemical and biological properties.
Properties
Molecular Formula |
C27H19ClN4O3 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
4-[[4-(2-chloro-6-nitrophenoxy)phenyl]methyl]-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C27H19ClN4O3/c28-23-12-7-13-24(32(33)34)25(23)35-22-16-14-19(15-17-22)18-31-26(20-8-3-1-4-9-20)29-30-27(31)21-10-5-2-6-11-21/h1-17H,18H2 |
InChI Key |
ZUGDWOPLVJVNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
![3-(4-bromophenyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10873256.png)
![11-(4-chlorophenyl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873260.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10873261.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl propanoate](/img/structure/B10873265.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10873267.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873269.png)
![ethyl 4-{[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10873270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10873277.png)

![6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B10873301.png)
![2-(Diethylamino)ethyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10873315.png)
![Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10873327.png)
![Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10873348.png)
